4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Beschreibung
This compound belongs to the azatetracyclic family, characterized by a complex polycyclic framework incorporating both oxygen and nitrogen heteroatoms. Its structure includes a 3-oxa (oxygen) and 13-aza (nitrogen) bridge, with an imino group (C=N) at position 4 and an N-phenylcarboxamide substituent at position 3.
Eigenschaften
IUPAC Name |
4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c23-21-18(22(26)24-16-7-2-1-3-8-16)13-15-12-14-6-4-10-25-11-5-9-17(19(14)25)20(15)27-21/h1-3,7-8,12-13,23H,4-6,9-11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJZXMHOXJBFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=CC=C5)CCCN3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanism of action, pharmacokinetics, and relevant case studies that highlight its efficacy.
The molecular structure of the compound can be described with the following properties:
| Property | Value |
|---|---|
| IUPAC Name | 4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
| Molecular Formula | C22H20FN3O2 |
| Molecular Weight | 377.419 g/mol |
| Purity | ≥95% |
This compound is primarily noted for its potassium-competitive acid blocker (P-CAB) activity, targeting the H+/K+ ATPase enzyme , commonly referred to as the proton pump.
The biological activity of this compound is primarily attributed to its role as a P-CAB. The inhibition of the H+/K+ ATPase results in a significant reduction in gastric acid secretion, making it a potential candidate for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Biochemical Pathways
The mode of action involves:
- Inhibition of Proton Pump : The compound competes with potassium ions at the active site of the proton pump.
- Reduction in Gastric Acid Secretion : This leads to decreased acidity in the stomach and esophagus.
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is absorbed in the gastrointestinal tract and distributed throughout the body. Factors influencing its absorption include:
- Dietary Interactions : Presence of food can slow absorption rates.
- Bioavailability : Studies suggest variable bioavailability depending on formulation and individual metabolic rates.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
- Efficacy in GERD Treatment : A clinical trial demonstrated that patients receiving this P-CAB experienced significant symptom relief compared to those on standard proton pump inhibitors (PPIs) .
- Comparison with Standard Treatments : In a head-to-head study against traditional PPIs, this compound showed superior acid control over a 24-hour period .
- Safety Profile : Long-term studies indicated a favorable safety profile with minimal adverse effects reported, primarily gastrointestinal disturbances .
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substitution Patterns
Core Framework Variations
- Compound 7 (5-Acetyl derivative) : Replaces the N-phenylcarboxamide with a 5-acetyl group, reducing hydrogen-bonding capacity but increasing lipophilicity .
- Compound 8 (Carboxylic acid derivative) : Features a carboxylic acid at position 5, enhancing water solubility compared to the carboxamide but reducing membrane permeability .
- FDB000398 (Tetramethoxy derivative) : Contains methoxy groups at positions 4, 5, 15, and 16, significantly altering electronic properties and steric bulk compared to the target compound .
Substituent Impact on Reactivity
Physicochemical Properties
Melting Points and Solubility
Spectroscopic Data (NMR and IR)
- 1H NMR Shifts: The target compound’s imino group likely causes deshielding in regions analogous to "Region A" (positions 39–44) observed in , where substituents alter chemical environments . Acetyl groups (Compound 7) may shift methyl proton signals to ~2.1–2.3 ppm, distinct from carboxamide NH signals (~5.5 ppm in ) .
- IR Peaks: The target’s imino (C=N) and carboxamide (C=O) groups would show bands near 1634 cm⁻¹ and 1722 cm⁻¹, similar to ’s thiazolinone derivatives .
Hypothesized Targets
- JAK-3 Inhibition : The carboxamide group in the target compound may enhance binding to kinase active sites compared to acetyl or carboxylic acid analogs, as seen in coumarin-based JAK-3 inhibitors () .
- Metabolic Stability : The N-phenyl group could reduce metabolic clearance compared to methoxy-substituted analogs (FDB000398), which are prone to demethylation .
Bioactivity Trends
- Lipophilicity vs. Bioavailability : The target compound’s moderate lipophilicity (from the phenyl group) may balance solubility and membrane permeability better than highly polar (Compound 8) or hydrophobic (FDB000398) derivatives.
- Hydrogen-Bonding Capacity: The imino and carboxamide groups may facilitate interactions with biological targets, similar to thiazolinone derivatives in , which show antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
